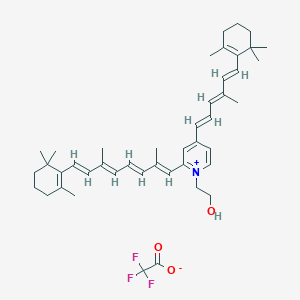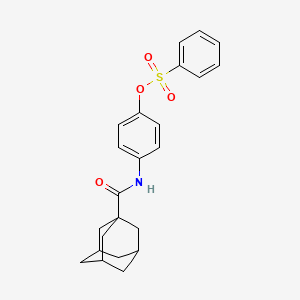
Sting-IN-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sting-IN-6 is a potent inhibitor of the stimulator of interferon genes (STING) pathway. This compound has shown significant inhibitory capacity with a pIC50 value of 8.9, making it a promising candidate for research in immunity and inflammation-related diseases . The STING pathway plays a crucial role in the innate immune response, particularly in the production of type I interferons and proinflammatory cytokines.
準備方法
Synthetic Routes and Reaction Conditions: Sting-IN-6 can be synthesized through a series of chemical reactions involving the formation of specific bonds and functional groups. The preparation method involves dissolving 2 milligrams of the compound in 50 microliters of dimethyl sulfoxide (DMSO) to create a mother liquor with a concentration of 40 milligrams per milliliter . This solution can then be used for further reactions and formulations.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C in powder form for up to three years, and in solvent form at -80°C for up to one year .
化学反応の分析
Types of Reactions: Sting-IN-6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: Substitution reactions can introduce different functional groups into the compound, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered electronic properties, while substitution reactions can produce compounds with different functional groups.
科学的研究の応用
Sting-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the STING pathway and its role in immune responses.
Biology: Investigates the effects of STING inhibition on cellular processes and immune signaling.
Medicine: Explores potential therapeutic applications in treating autoimmune diseases, cancer, and inflammatory conditions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the STING pathway
作用機序
Sting-IN-6 exerts its effects by inhibiting the STING pathway. The compound binds to the STING protein, preventing its activation and subsequent signaling. This inhibition leads to a decrease in the production of type I interferons and proinflammatory cytokines, which are crucial for the immune response . The molecular targets of this compound include the STING protein and its downstream signaling molecules, such as TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3) .
類似化合物との比較
Sting-IN-6 is unique compared to other STING inhibitors due to its high inhibitory capacity and specificity for the STING pathway. Similar compounds include:
DMXAA (5,6-dimethylxanthenone-4-acetic acid): A potent murine-STING agonist with limited effect on human-STING.
SN-011: A STING-specific antagonist identified through in silico docking screening.
Compounds 11 and 27: Newly discovered STING inhibitors with micromolar activity in both human and murine STING pathways.
These compounds differ in their structure, binding affinity, and specificity for the STING protein, highlighting the uniqueness of this compound in its inhibitory capacity and potential therapeutic applications.
特性
分子式 |
C46H52N12O6 |
|---|---|
分子量 |
869.0 g/mol |
IUPAC名 |
1-[(E)-4-[5-carbamoyl-2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-3-methylbenzimidazol-1-yl]-2,3-dimethylbut-2-enyl]-2-(2-ethyl-5-methylpyrazole-3-carbonyl)imino-7-[(3-methoxyphenyl)methoxy]-3-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C46H52N12O6/c1-10-57-37(17-28(5)51-57)43(61)49-45-53(7)35-20-31(41(47)59)15-16-34(35)55(45)23-26(3)27(4)24-56-40-36(54(8)46(56)50-44(62)38-18-29(6)52-58(38)11-2)21-32(42(48)60)22-39(40)64-25-30-13-12-14-33(19-30)63-9/h12-22H,10-11,23-25H2,1-9H3,(H2,47,59)(H2,48,60)/b27-26+,49-45?,50-46? |
InChIキー |
DPZRWCJECJWXRN-LDNMNVMYSA-N |
異性体SMILES |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(N2C/C(=C(\C)/CN4C5=C(C=C(C=C5OCC6=CC(=CC=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)/C)C=CC(=C3)C(=O)N)C |
正規SMILES |
CCN1C(=CC(=N1)C)C(=O)N=C2N(C3=C(N2CC(=C(C)CN4C5=C(C=C(C=C5OCC6=CC(=CC=C6)OC)C(=O)N)N(C4=NC(=O)C7=CC(=NN7CC)C)C)C)C=CC(=C3)C(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
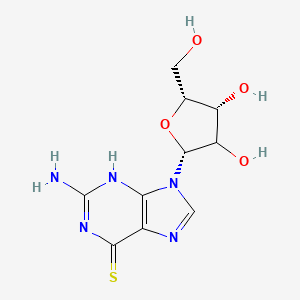

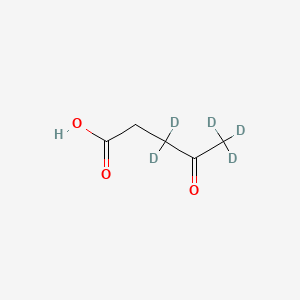

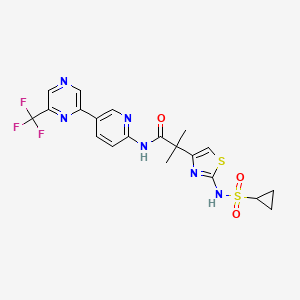
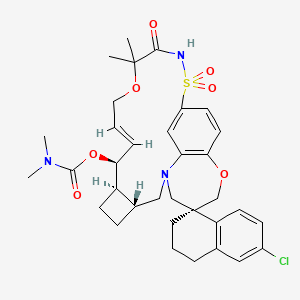


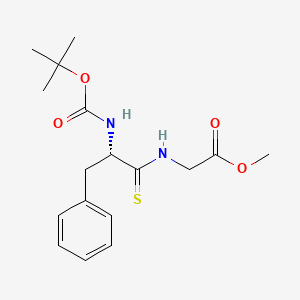
![[5-[3-(Dimethylamino)propoxy]-1,3-dihydroisoindol-2-yl]-[3-(3,4-dimethylphenyl)sulfanyl-4-hydroxyphenyl]methanone](/img/structure/B12390772.png)

